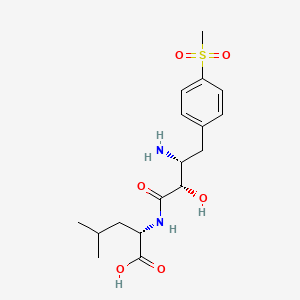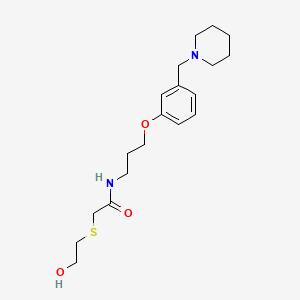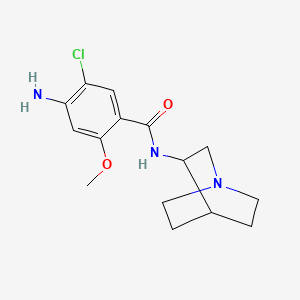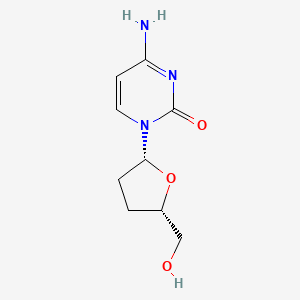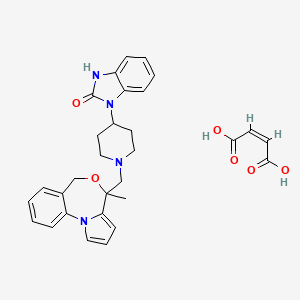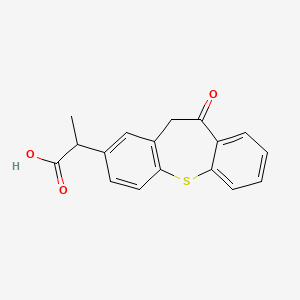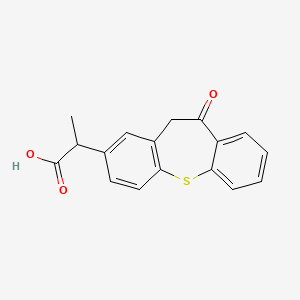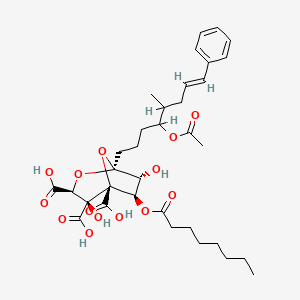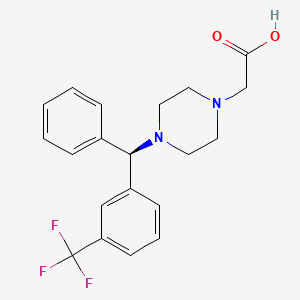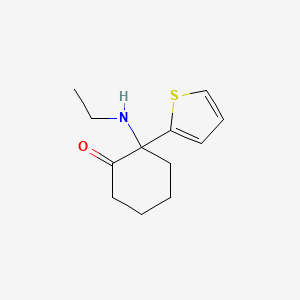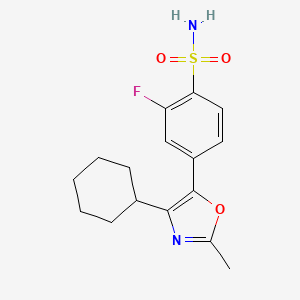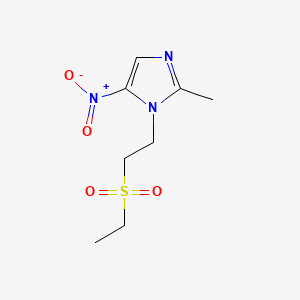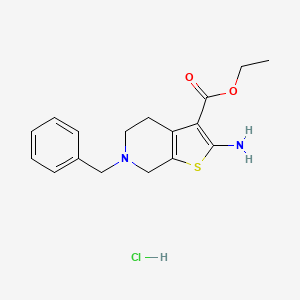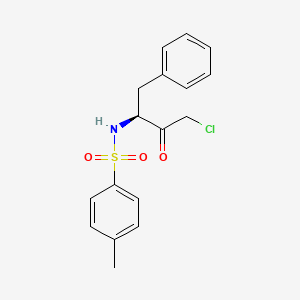
Tosylphenylalanyl chloromethyl ketone
Descripción general
Descripción
Tosylphenylalanyl chloromethyl ketone (TPCK) is a protease inhibitor. Its structural formula is 1-chloro-3-tosylamido-4-phenyl-2-butanone . It is an irreversible inhibitor of chymotrypsin and also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin . It does not inhibit trypsin or zymogens .
Synthesis Analysis
TPCK is synthetically prepared . A method of preparation has been reported .Molecular Structure Analysis
The molecular formula of TPCK is C17H18ClNO3S . Its average mass is 351.848 Da and its monoisotopic mass is 351.069580 Da .Chemical Reactions Analysis
The chloromethyl group of TPCK reacts with the active site cysteine to form a covalent bond with the loss of the chlorine . TPCK is chosen for the chemical labelling of active histidine in enzyme analysis .Physical And Chemical Properties Analysis
TPCK has a density of 1.3±0.1 g/cm3, a boiling point of 509.9±60.0 °C at 760 mmHg, and a flash point of 262.2±32.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Enzyme Modification and Inhibition
TPCK is known to be an irreversible modifier of histidine located in the catalytic triad of chymotrypsin and is used to study its effects on enzymes such as butyrylcholinesterase (BChE). It was discovered that TPCK does not modify the desensitized BChE but rather acts as a reversible inhibitor, indicating its role in modifying enzyme activity and structure (Çokuğraş, Cengiz & Tezcan, 2004).
2. Neuroprotection and Apoptosis Inhibition
Studies have shown that TPCK possesses neuroprotective qualities. It's been demonstrated to reduce the increase in caspase-3 and Bcl-2 caused by brain injury in newborn rats. This suggests its potential in neuroprotection by impacting the apoptotic pathways, highlighting its relevance in studying brain injuries and neurodegenerative diseases (Feng & Leblanc, 2002).
3. Apoptosis Research Tool
TPCK is extensively utilized as a tool in apoptosis research. It has been used to probe the role of proteases in cell death, showing that while it blocks some apoptotic changes, it induces others. This dual nature makes it a valuable tool for understanding the complex pathways involved in apoptosis (Fábián et al., 2009).
4. Inhibition of NF-kappaB Activation
TPCK has been reported to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a protein complex that plays a crucial role in inflammation and immune responses. It achieves this by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA, suggesting its potential utility in studying and treating inflammatory diseases (Ha et al., 2009).
5. Chemotherapy and Cancer Research
TPCK-induced apoptosis has been observed in certain cancer cell lines, such as human colorectal carcinoma cells. It's shown that TPCK's apoptotic function is p53-dependent, and it promotes the dephosphorylation of p53 on certain serine residues, which is essential for its apoptotic function. This suggests TPCK's potential application in cancer research, particularly in understanding the mechanisms of chemotherapy-induced cell death (Kim et al., 2003).
6. Chemical Synthesis and Catalysis
TPCK has also found use in chemical synthesis, particularly in the synthesis of aryl ketones via catalysis. Its use in facilitating catalytic reactions highlights its role in synthetic chemistry and the development of new compounds for various applications (Wang et al., 2018).
Direcciones Futuras
Chloromethyl ketone scaffolds, such as TPCK, have shown promising activity in both gram-positive and gram-negative strains . One lead compound, 10-F05, displays broad-spectrum antibacterial activity . This suggests that chloromethyl ketone could be a novel antibacterial warhead in covalent antibiotic design .
Propiedades
IUPAC Name |
N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQNUAYKLCRME-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883376 | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56423152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tosylphenylalanyl chloromethyl ketone | |
CAS RN |
402-71-1 | |
| Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPCK | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tosylphenylalanyl chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B1682358.png)
